molecular formula C18H25N3O2 B8667354 2,2-Dimethyl-8-phenoxy-4-(1H-1,2,4-triazol-1-yl)octan-3-one CAS No. 80553-71-5

2,2-Dimethyl-8-phenoxy-4-(1H-1,2,4-triazol-1-yl)octan-3-one

Cat. No.: B8667354
CAS No.: 80553-71-5
M. Wt: 315.4 g/mol
InChI Key: VGVHSPFZXLJFHK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-8-phenoxy-4-(1H-1,2,4-triazol-1-yl)octan-3-one is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

80553-71-5

Molecular Formula

C18H25N3O2

Molecular Weight

315.4 g/mol

IUPAC Name

2,2-dimethyl-8-phenoxy-4-(1,2,4-triazol-1-yl)octan-3-one

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)17(22)16(21-14-19-13-20-21)11-7-8-12-23-15-9-5-4-6-10-15/h4-6,9-10,13-14,16H,7-8,11-12H2,1-3H3

InChI Key

VGVHSPFZXLJFHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(CCCCOC1=CC=CC=C1)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 14.3 g of 2,2-dimethyl-4-(1,2,4-triazol-1-yl)-butan-3-one (cf. German Laid-Open Application DOS No. 2,638,470) in 20 ml of dimethylformamide was added dropwise, under a dry nitrogen atmosphere, to a stirred suspension of 2.3 g of sodium hydride in 20 ml of dimethylformamide, the reaction temperature being kept at 20°-30° C. by cooling; the mixture was subsequently stirred for 20 hours at room temperature. A solution of 19.5 g of 1-bromo-4-phenoxybutane in 20 ml of dimethylformamide was then added dropwise at 5°-10° C., with continued stirring, and while cooling with ice. After completion of the addition, stirring was continued for 10 hours at 5°-10° C., after which 200 ml of water were added and the mixture was extracted with twice 100 ml of methylene chloride. The combined organic phases were extracted by shaking with water and dried over magnesium sulfate; removal of the solvent under reduced pressure gave an oil from which, on trituration with 20 ml of diisopropyl ether, 17 g of colorless crystals were precipitated; melting point 59°-62° C.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 14.3 g of 2,2-dimethyl-4-(1,2,4-triazol-1-yl)-butan-3-one (cf. German Laid-Open Application DOS No. 2,638,470) in 20 ml of DMF is added dropwise, under a dry nitrogen atmosphere, to a stirred suspension of 2.3 g of sodium hydride in 20 ml of dimethylformamide (DMF), the reaction temperature being kept at 20°-30° C. by cooling; the mixture is subsequently stirred for 20 hours at room temperature. A solution of 19.5 g of 1-bromo-4-phenoxybutane in 20 ml of DMF is then added dropwise at 5°-10° C., with continued stirring, and whilst cooling with ice. After completion of the addition, stirring is continued for 10 hours at 5°-10° C., after which 200 ml of water are added and the mixture is extracted twice with 100 ml of methylene chloride at a time. The combined organic phases are extracted by shaking with water and dried over magnesium sulfate; removal of the solvent under reduced pressure gives an oil from which, on trituration with 20 ml of diisopropyl ether, 17 g of colorless crystals precipitate; melting point 59°-62° C.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
colorless crystals
Quantity
17 g
Type
reactant
Reaction Step Four
Quantity
2.3 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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